molecular formula C9H10N2O B2565956 2,3-dihydro-1H-isoindole-4-carboxamide CAS No. 1893597-58-4

2,3-dihydro-1H-isoindole-4-carboxamide

Cat. No.: B2565956
CAS No.: 1893597-58-4
M. Wt: 162.192
InChI Key: YJVCCJZBQCWNOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of the Isoindole Core in Advanced Organic Synthesis

The isoindole core, and by extension its dihydro derivative, is a privileged scaffold in organic synthesis due to its presence in a multitude of biologically active compounds and functional materials. nih.govresearchgate.net Isoindole derivatives are integral components of various natural products, pharmaceuticals, and dyes. nih.gov For instance, the isoindole unit is a fundamental building block of phthalocyanines, a class of intensely colored pigments with widespread applications. wikipedia.orgresearchgate.net

In the realm of medicinal chemistry, the isoindole framework is found in a number of compounds with diverse pharmacological activities. nih.gov Derivatives have been investigated for their potential as antimicrobial, anthelmintic, and insecticidal agents. ua.es The structural rigidity of the bicyclic system provides a well-defined orientation for appended functional groups, which can lead to high-affinity interactions with biological targets.

The versatility of the isoindole core is further demonstrated by its use as a reactive diene in Diels-Alder reactions, enabling the construction of complex polycyclic systems. ua.es This reactivity, while making the parent isoindole relatively unstable, provides a powerful tool for synthetic chemists to build molecular complexity. ua.esresearchgate.net The dihydroisoindole (isoindoline) core, being more stable, offers a robust platform for further functionalization.

Historical Development and Academic Research Trends in Dihydroisoindole Chemistry

The chemistry of isoindoles and their derivatives has a rich history, with early investigations dating back over a century. nih.gov However, the inherent instability of the parent isoindole hampered early progress. researchgate.net A significant advancement came with the development of methods to synthesize and handle more stable derivatives, including the dihydroisoindoles (isoindolines). An early synthesis of a dihydroisoindole was reported in 1957. acs.org

A notable early attempt to synthesize 4,7-dihydroisoindole, a close relative of the 2,3-dihydro scaffold, was performed in 1985 using the classical Paal-Knorr synthesis. wikipedia.org The initial instability of the product led researchers to believe it was not a useful intermediate. wikipedia.org However, subsequent modifications to the reaction conditions enabled its isolation, highlighting the evolving understanding and control over the synthesis of these systems. wikipedia.org

In recent decades, there has been a surge in academic interest in dihydroisoindole chemistry, driven by the discovery of new synthetic methodologies and the identification of novel biological activities. researchgate.net Modern synthetic methods, often employing transition metal catalysis, have provided more efficient and versatile routes to a wide array of substituted dihydroisoindoles. ua.es Research trends indicate a strong focus on the development of isoindole-containing compounds for applications in medicinal chemistry, particularly in the design of enzyme inhibitors and receptor modulators. nih.gov The exploration of their utility in materials science, for instance in the creation of novel dyes and electronic materials, also continues to be an active area of research. researchgate.net

Fundamental Structural Characteristics of 2,3-Dihydro-1H-isoindole-4-carboxamide

The fundamental structure of this compound consists of a planar benzene (B151609) ring fused to a non-planar, saturated five-membered pyrrolidine (B122466) ring. The carboxamide group at the 4-position of the benzene ring introduces a planar amide functionality.

Computational studies, such as those using Density Functional Theory (DFT), have been employed to understand the electronic properties and geometry of isoindole derivatives. researchgate.net These studies can provide valuable information on bond lengths, bond angles, and charge distribution within the this compound scaffold.

Below is a table summarizing the key structural features of the this compound scaffold.

FeatureDescription
Core Structure Bicyclic system with a benzene ring fused to a pyrrolidine ring.
Heterocyclic Ring Saturated five-membered nitrogen-containing ring (pyrrolidine).
Aromatic Ring Planar six-membered benzene ring.
Key Substituent Carboxamide group (-CONH2) at the 4-position of the benzene ring.
Overall Geometry Combination of a planar aromatic system and a non-planar saturated heterocycle.
Potential for H-bonding The carboxamide group can act as both a hydrogen bond donor and acceptor.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3-dihydro-1H-isoindole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c10-9(12)7-3-1-2-6-4-11-5-8(6)7/h1-3,11H,4-5H2,(H2,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJVCCJZBQCWNOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CN1)C(=CC=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2,3 Dihydro 1h Isoindole 4 Carboxamide and Its Precursors

Strategies for Constructing the 2,3-Dihydro-1H-isoindole Ring System

The formation of the 2,3-dihydro-1H-isoindole (also known as isoindoline) ring is a critical step in the synthesis of the target compound. Several approaches have been established for the construction of this bicyclic system.

Cyclization Reactions from α,α′-Dibromo-o-xylene and Primary Amines

A well-established and direct method for the synthesis of N-substituted 2,3-dihydro-1H-isoindoles involves the cyclocondensation of α,α′-dibromo-o-xylene with a variety of primary amines. researchgate.net This reaction proceeds via a double nucleophilic substitution, where the primary amine displaces both bromide ions to form the heterocyclic ring. The efficiency of this method is influenced by the choice of solvent and base. For instance, the use of 1,4-dioxane (B91453) as a solvent and sodium hydroxide (B78521) as a base has been shown to effectively promote the reaction by maintaining a homogeneous reaction medium. researchgate.net Primary alkyl amines have been observed to react more rapidly than their aromatic counterparts under these conditions, providing the corresponding 2,3-dihydro-1H-isoindole derivatives in excellent yields. researchgate.net

Table 1: Reaction Conditions for Cyclization of α,α′-Dibromo-o-xylene with Primary Amines

Amine TypeSolventBaseReaction Efficiency
Primary Alkyl Amines1,4-DioxaneSodium HydroxideHigh
Primary Aromatic Amines1,4-DioxaneSodium HydroxideModerate to High

Intramolecular Annulation Approaches, Including Diels-Alder Reactions

Intramolecular annulation reactions provide a powerful tool for the construction of complex cyclic systems. The Diels-Alder reaction, a [4+2] cycloaddition, is a notable example that can be employed to form the six-membered ring of the isoindole system. wikipedia.org In this context, a suitably substituted diene and dienophile can undergo an intramolecular reaction to generate the bicyclic core. For instance, the reaction of 2-vinylpyrroles with maleimides can lead to the formation of fused pyrrolo[3,4-e]indoles, demonstrating the utility of the Diels-Alder reaction in constructing related heterocyclic systems. beilstein-journals.org While direct application to 2,3-dihydro-1H-isoindole-4-carboxamide is less commonly reported, the principle of intramolecular cycloaddition remains a viable strategy.

Another approach involves the intramolecular annulation of indolyl-substituted amides. For example, N-alkoxy-3-(1H-indol-3-yl)propanamides can undergo an NBS-induced intramolecular annulation to yield fused- and spirocyclic indolines. The substituents on the indole (B1671886) ring can influence the reaction pathway, allowing for the divergent synthesis of different polycyclic indole structures.

Synthesis of Related Isoquinolone Carboxamide Cores via Modified Castagnoli-Cushman Reactions

The Castagnoli-Cushman reaction is a valuable method for the synthesis of nitrogen-containing heterocycles. Modified versions of this reaction have been successfully applied to the synthesis of 3,4-dihydroisoquinol-1-one-4-carboxamide scaffolds, which are structurally related to the target molecule. nih.gov This approach typically involves the reaction of homophthalic anhydrides with imines or their synthetic equivalents. For example, a three-component variant of the Castagnoli-Cushman reaction using homophthalic anhydrides, a carbonyl compound, and ammonium (B1175870) acetate (B1210297) has been used to prepare 1-oxo-3,4-dihydroisoquinoline-4-carboxamides. nih.gov These reactions can proceed with high diastereoselectivity, providing a reliable method for controlling the stereochemistry of the resulting products.

Reductive Pathways for Dihydroisoindole Formation

Reductive methods offer an alternative route to the 2,3-dihydro-1H-isoindole ring system, often starting from more oxidized precursors such as phthalimides or isoindolinones. The catalytic hydrogenation of phthalimides to isoindolinones has been achieved using various catalytic systems, including palladium on carbon (Pd/C) in acidic media and bimetallic supported nanomaterials like AgRe/Al2O3. nih.gov

Furthermore, the reduction of the lactam functionality in isoindolinones can provide access to the desired 2,3-dihydro-1H-isoindole core. An alkoxide-catalyzed reduction of benzolactams (isoindolinones) to isoindoles using silanes as the reductant has been reported. acs.org In this process, t-BuOK catalyzes the reduction with Ph2SiH2, leading to the formation of the corresponding isoindole. acs.org These isoindoles can then be trapped with a dienophile, such as N-phenylmaleimide, to form Diels-Alder adducts. acs.org

Reductive amination of 2-carboxybenzaldehyde (B143210) with amines in the presence of a platinum nanowire catalyst under a hydrogen atmosphere provides a direct route to N-substituted isoindolinones, which can be further reduced to the dihydroisoindole. organic-chemistry.org

Formation of the Carboxamide Functionality within the Isoindole Scaffold

Once the 2,3-dihydro-1H-isoindole ring system is in place, the final key step is the formation of the carboxamide group at the 4-position.

Amidation Routes from Carboxylic Acid Precursors

The most common and versatile method for the formation of the carboxamide functionality is the coupling of a carboxylic acid precursor, namely 2,3-dihydro-1H-isoindole-4-carboxylic acid, with an appropriate amine. This amidation reaction is typically facilitated by the use of a coupling agent to activate the carboxylic acid.

A widely used coupling agent is HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate). nih.govcommonorganicchemistry.com The reaction mechanism involves the deprotonation of the carboxylic acid by a non-nucleophilic base, such as diisopropylethylamine (DIPEA), followed by attack of the carboxylate on HATU to form a highly reactive OAt-activated ester. commonorganicchemistry.comyoutube.com This activated ester is then susceptible to nucleophilic attack by the amine to form the desired amide bond. commonorganicchemistry.com This method is highly efficient and is often employed in the synthesis of complex amide-containing molecules. nih.gov

Other carbodiimide-based coupling reagents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) or 4-dimethylaminopyridine (B28879) (DMAP), are also effective for this transformation. nih.gov These reagents activate the carboxylic acid to form a reactive intermediate that readily couples with the amine.

Table 2: Common Coupling Reagents for Amidation

Coupling ReagentAdditive(s)Base
HATU-DIPEA, TEA
EDCHOBt, DMAPDIPEA
DCCDMAP-

Thiolation of Nitrile Precursors and Subsequent Chemical Transformations

The synthesis of isoindole derivatives can be effectively approached through the chemical manipulation of nitrile precursors. A key strategy involves the thiolation of a nitrile group to form a thioamide, which serves as a versatile intermediate for subsequent cyclization reactions. Thioamides are generally more reactive with electrophiles than their amide counterparts, a property that facilitates the construction of heterocyclic rings. nih.gov

The conversion of a nitrile to a thioamide can be achieved using various reagents, such as hydrogen sulfide (B99878) or Lawesson's reagent. Once formed, the thioamide functionality can participate in intramolecular reactions to build the dihydroisoindole core. For instance, N-alkyl-2,N-dilithiobenzothioamides, generated from secondary benzothioamides, can react with various electrophiles. researchgate.net These intermediates can then undergo cyclization to yield 2,3-disubstituted 2,3-dihydro-1H-isoindole-1-thiones. researchgate.net Although this specific example leads to a thione, the underlying principle of using a thioamide intermediate derived from a nitrile precursor is a valuable strategy for accessing the core 2,3-dihydro-1H-isoindole skeleton. The thioamide's sulfur atom is a weaker hydrogen bond acceptor compared to the oxygen in an amide, which can influence reaction pathways and intermolecular interactions. nih.gov

The transformation of the resulting isoindole-thione or related intermediates into the desired 4-carboxamide would require further functional group manipulations. The increased nucleophilicity and altered hydrogen bonding properties of thioamides compared to amides are significant factors in their application as synthetic surrogates in medicinal chemistry and peptide science. chemrxiv.org

Modern Synthetic Techniques and Catalysis in this compound Synthesis

Modern synthetic organic chemistry increasingly relies on advanced techniques and catalytic systems to improve efficiency, reduce environmental impact, and access complex molecular architectures. The synthesis of this compound can benefit significantly from these innovations.

Microwave-Assisted Organic Synthesis Methodologies

Microwave-Assisted Organic Synthesis (MAOS) has become a revolutionary tool in chemistry, offering significant advantages over conventional heating methods. rsc.org The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, while simultaneously increasing product yields and purity. nih.gov This technique has been successfully applied to the synthesis of a wide array of nitrogen-containing heterocycles, including indoles and isoquinolines. mdpi.comresearchgate.net

In a comparative context, a reaction to synthesize quinoline (B57606) derivatives that required 60 minutes under conventional heating was completed in just 4 minutes with microwave irradiation, yielding excellent product amounts (80-95%). nih.gov Similarly, novel 2,3-dihydro-4-pyridinones have been synthesized with reaction times not exceeding 120 seconds under microwave conditions. mdpi.com These examples underscore the potential of MAOS to accelerate the synthesis of the 2,3-dihydro-1H-isoindole core. The application of microwave energy to the cyclization steps or functional group transformations involved in the synthesis of this compound could provide a more efficient and rapid production route.

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for Heterocycles

Method Reaction Time Yield Reference
Conventional Heating 60 minutes Lower nih.gov
Microwave Irradiation 4 minutes 80-95% nih.gov

Application of Phase Transfer Catalysis in Dihydroisoindole Synthesis

Phase Transfer Catalysis (PTC) is a powerful technique for carrying out reactions between reactants located in different immiscible phases (e.g., a water-soluble nucleophile and an organic-soluble substrate). A phase-transfer catalyst, typically a quaternary ammonium or phosphonium (B103445) salt, transports a reactant from one phase to another, enabling the reaction to proceed. This method avoids the need for expensive, anhydrous, or polar aprotic solvents and can lead to higher yields and fewer side products.

The utility of PTC has been demonstrated in the synthesis of various indole derivatives. For example, the alkylation on the nitrogen atom of 5-chloroisatin (B99725) and 5-bromoistin derivatives has been successfully carried out using a brominated alkylating agent in DMF under PTC conditions, leading to good yields of the expected products. researchgate.net A bifunctional phase-transfer catalyst has also been developed to promote the enantioselective alkylation of oxindoles, allowing for the construction of all-carbon quaternary stereocenters in high yield and excellent enantioselectivity. nih.gov These examples highlight the potential of PTC to be applied in the synthesis of this compound, particularly for steps involving N-substitution on the isoindole ring, which is a common strategy for creating diverse derivatives. researchgate.net

Derivatization and Functionalization Strategies of the 2,3 Dihydro 1h Isoindole 4 Carboxamide Core

N-Substitution Reactions at the Dihydroisoindole Nitrogen Atom

The secondary amine of the dihydroisoindole ring is a prime site for introducing a wide variety of substituents to explore the chemical space and optimize biological activity. This position is often targeted to introduce moieties that can occupy specific pockets within a target enzyme's active site.

A prominent strategy involves the alkylation or acylation of the nitrogen atom. For instance, in the development of PARP inhibitors, this position has been functionalized with cyclic amine structures. researchgate.netnih.gov A notable example is the introduction of a piperidine (B6355638) ring, which can be further substituted to enhance binding affinity and selectivity. nih.gov The synthesis of these derivatives often involves standard N-alkylation or N-acylation reactions, where the parent isoindole is treated with an appropriate alkyl halide or acyl chloride. nih.gov

The introduction of bulky or conformationally restricted groups at this position can significantly influence the orientation of the entire molecule within the binding site. Structure-activity relationship (SAR) studies have shown that substituents containing secondary or tertiary amines at this position are often crucial for cellular potency. researchgate.net

Table 1: Examples of N-Substitution on the Dihydroisoindole Core

Substituent Rationale Resulting Compound Class
Substituted Piperidine To occupy specific binding pockets and improve selectivity. Potent PARP Inhibitors nih.gov
Arylpiperazine Moieties To explore interactions with hydrophobic regions of target proteins. Potential CNS-active agents nih.govmdpi.com
Acyl Groups To introduce hydrogen bond acceptors/donors. Varied biologically active amides

Regioselective Modifications and Substitutions on the Aromatic Ring System

Modifying the benzene (B151609) ring of the isoindole core allows for the modulation of electronic properties and the introduction of new interaction points with the target protein. Regioselectivity is crucial in these modifications to ensure the desired biological outcome.

Electrophilic aromatic substitution reactions are a common method for introducing substituents like halogens or nitro groups. For example, the introduction of a fluorine atom at the 6-position of the isoindole ring has been shown to enhance the potency of PARP inhibitors. nih.gov This modification can alter the acidity of nearby protons and create favorable interactions, such as halogen bonds, with the target.

Palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, are powerful tools for introducing aryl, heteroaryl, or amine substituents at specific positions, provided a suitable handle like a halogen is present on the ring. researchgate.net These methods allow for the construction of complex derivatives with tailored properties. The choice of catalyst and reaction conditions is critical to achieve the desired regioselectivity. rsc.orgrsc.org

Chemical Transformations at the Carboxamide Moiety

The primary carboxamide group at the 4-position is a critical feature of the pharmacophore, often engaging in key hydrogen bonding interactions with the target protein. researchgate.net While this group is often conserved, its transformation can lead to new derivatives with different properties.

Standard transformations include:

Hydrolysis: The amide can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions. This carboxylic acid can then serve as a handle for further functionalization, for example, by forming new amide or ester linkages using coupling agents like HATU. nih.gov

Dehydration: Dehydration of the primary amide can yield a nitrile functionality, which alters the hydrogen bonding capabilities and steric profile of the molecule.

Rearrangement Reactions: The carboxamide can undergo reactions like the Hofmann or Curtius rearrangement, potentially leading to an amine group at the 4-position via an isocyanate intermediate. researchgate.net This fundamentally changes the nature of the substituent from a hydrogen bond donor/acceptor to a basic group.

Condensation: The amide nitrogen can participate in condensation reactions with aldehydes or ketones under specific conditions to form N-acylated products. researchgate.net

These transformations allow for a significant diversification of the core structure, enabling the exploration of alternative binding modes or the development of covalent inhibitors.

Introduction of Diverse Chemical Scaffolds and Heterocyclic Moieties onto the Core

To create more complex and diverse molecular architectures, various chemical scaffolds and heterocyclic rings can be attached to the 2,3-dihydro-1H-isoindole-4-carboxamide core. This is often achieved by functionalizing one of the three key positions mentioned previously.

A powerful method for introducing heterocyclic moieties is through 1,3-dipolar cycloaddition reactions. For instance, an alkyne-substituted isoindole can react with azides to regioselectively form 1,2,3-triazoles (a "click" reaction) or with nitrile oxides to form isoxazoles. nih.govmdpi.com These five-membered heterocyclic rings are valuable in drug design as they are stable, can participate in hydrogen bonding, and act as linkers or bioisosteres for other functional groups.

Furthermore, multi-component reactions can be employed to build complex heterocyclic systems directly onto the isoindole scaffold in a single step. nih.gov These strategies are highly efficient for generating libraries of structurally diverse compounds for high-throughput screening. The attachment of moieties like quinazoline, thiophene, or pyridine (B92270) can introduce new binding interactions and significantly alter the pharmacological profile of the parent compound. mdpi.com

Stereoselective Synthesis Approaches for Dihydroisoindole-4-carboxamide Derivatives

The introduction of chiral centers into the this compound derivatives can lead to enantiomers with significantly different biological activities. Therefore, stereoselective synthesis is a critical aspect of developing potent and selective drugs.

Stereoselectivity can be achieved through several approaches:

Chiral Pool Synthesis: Starting from an enantiomerically pure building block that is incorporated into the final molecule.

Asymmetric Catalysis: Using a chiral catalyst to control the stereochemical outcome of a key bond-forming reaction.

Diastereoselective Reactions: A pre-existing chiral center in the molecule can direct the formation of a new stereocenter.

While specific examples for the this compound core are not extensively detailed in the provided context, the principles of stereoselective synthesis are broadly applicable. For instance, multicomponent reactions can be designed to proceed stereoselectively to yield specific diastereomers or enantiomers of functionalized heterocyclic systems. nih.gov

Combinatorial Chemistry and Parallel Synthesis for Generating Chemical Libraries

To efficiently explore the structure-activity relationships (SAR) of the this compound scaffold, combinatorial chemistry and parallel synthesis techniques are employed. nih.gov These approaches allow for the rapid generation of large, organized collections of related compounds, known as chemical libraries. nih.govuzh.ch

In parallel synthesis , reactions are carried out in arrays of separate reaction vessels (e.g., 96-well plates), allowing for the simultaneous synthesis of many individual, purified compounds. nih.gov This method is ideal for systematically exploring substitutions at different positions of the isoindole core. For example, a common isoindole intermediate can be reacted with a diverse set of building blocks (e.g., various amines for N-substitution) in parallel to generate a library of derivatives.

Combinatorial synthesis techniques, such as split-and-pool synthesis, can generate even larger libraries, although often as mixtures. These methods are powerful for identifying initial hit compounds from a vast chemical space. The development of PARP inhibitors has benefited from high-throughput screening of chemical collections, followed by SAR optimization, which often involves the focused parallel synthesis of compound libraries around an initial hit. researchgate.netnih.gov

Advanced Spectroscopic and Structural Characterization of 2,3 Dihydro 1h Isoindole 4 Carboxamide Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the structure of organic compounds in solution. omicsonline.org It provides detailed information about the carbon-hydrogen framework, the chemical environment of individual atoms, and their connectivity. researchgate.net

One-dimensional ¹H and ¹³C NMR spectra offer foundational information for the structural assignment of 2,3-dihydro-1H-isoindole-4-carboxamide derivatives.

Proton (¹H) NMR: The ¹H NMR spectrum reveals the number of distinct proton environments and their neighboring protons through chemical shifts (δ) and spin-spin coupling patterns. In a typical derivative of the this compound core, the aromatic protons on the isoindole ring appear in the downfield region (typically δ 7.0-8.5 ppm). The protons of the non-aromatic, five-membered ring (CH₂ groups at positions 1 and 3) resonate further upfield. The amide (-CONH₂) protons often appear as broad singlets, and their chemical shift can be solvent-dependent.

Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The carbonyl carbon of the carboxamide group is characteristically found in the most downfield region of the spectrum (around δ 165-170 ppm). Aromatic carbons resonate in the δ 120-140 ppm range, while the aliphatic carbons of the dihydro-isoindole ring (C1 and C3) appear at higher field. mdpi.com

For a representative derivative, 2-[1-(4,4-difluorocyclohexyl)piperidin-4-yl]-6-fluoro-3-oxo-2,3-dihydro-1H-isoindole-4-carboxamide, the following table summarizes typical NMR assignments. nih.gov

Table 1: Representative ¹H and ¹³C NMR Data for a this compound Derivative.
Atom Position/Group¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
Amide (CONH₂)~8.3 (br s), ~7.6 (br s)~168.0
Aromatic CH (Isoindole Ring)~7.5 - 7.9~123.0 - 135.0
Aromatic C (Quaternary)-~132.0 - 140.0
CH₂ (Position 1 or 3)~4.5 - 5.0 (s)~45.0 - 55.0

While 1D NMR provides essential data, complex structures often lead to overlapping signals that require advanced 2D NMR techniques for complete assignment. omicsonline.orgyoutube.com These methods reveal correlations between nuclei, confirming the molecular structure. nih.govnih.gov

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other (typically on adjacent carbons). Cross-peaks in a COSY spectrum connect coupled protons, allowing for the mapping of spin systems, which is invaluable for assigning protons on the aromatic and aliphatic rings.

HSQC/HMQC (Heteronuclear Single/Multiple Quantum Coherence): These experiments correlate protons with their directly attached carbons. researchgate.net Each cross-peak links a specific proton signal to its corresponding carbon signal, providing definitive C-H assignments.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for piecing together the molecular skeleton by revealing correlations between protons and carbons that are separated by two or three bonds. nih.gov For instance, an HMBC spectrum can show a correlation from the amide protons to the amide carbonyl carbon and the adjacent aromatic carbon, confirming the position of the carboxamide group.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, even if they are not directly connected through bonds. This is particularly useful for determining the stereochemistry and conformation of substituents on the isoindole ring system. nih.gov

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis

Vibrational spectroscopy probes the molecular vibrations of a compound and is highly effective for identifying functional groups. scitepress.org

Infrared (IR) Spectroscopy: The IR spectrum of a this compound derivative displays characteristic absorption bands. The N-H stretching vibrations of the primary amide group typically appear as two distinct bands in the 3400-3100 cm⁻¹ region. The C=O stretch (Amide I band) is a strong, prominent peak usually found between 1680 and 1640 cm⁻¹. The N-H bending vibration (Amide II band) occurs around 1640-1550 cm⁻¹. Aromatic C=C stretching vibrations are observed in the 1600-1450 cm⁻¹ range, while C-H stretching from the aromatic ring is typically seen just above 3000 cm⁻¹. mdpi.comnih.gov

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. scitepress.org While the C=O stretch is also visible in Raman spectra, non-polar bonds, such as the aromatic ring C=C bonds, often produce stronger signals than in IR. This makes Raman spectroscopy particularly useful for analyzing the core aromatic structure of the isoindole ring. scitepress.org

Table 2: Key Vibrational Frequencies for this compound Derivatives.
Vibrational ModeTypical Wavenumber (cm⁻¹)Technique
N-H Stretch (Amide)3400 - 3100IR, Raman
Aromatic C-H Stretch3100 - 3000IR, Raman
Aliphatic C-H Stretch3000 - 2850IR, Raman
C=O Stretch (Amide I)1680 - 1640IR (Strong), Raman
N-H Bend (Amide II)1640 - 1550IR
Aromatic C=C Stretch1600 - 1450IR, Raman (Strong)

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Pattern Determination

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby determining the molecular weight of a compound and providing clues about its structure through fragmentation patterns. acs.orglibretexts.org Techniques like Electrospray Ionization (ESI) are commonly used for isoindole derivatives. nih.govnih.gov

In a typical ESI-MS experiment, the this compound derivative will be observed as a protonated molecular ion, [M+H]⁺. High-resolution mass spectrometry (HRMS) can determine the elemental composition of this ion with high accuracy, confirming the molecular formula.

Tandem mass spectrometry (MS/MS) experiments involve isolating the molecular ion and inducing fragmentation. nih.gov The resulting fragmentation pattern is a fingerprint of the molecule. For isoindole derivatives, common fragmentation pathways include the loss of the carboxamide group (-CONH₂) or cleavage within substituents attached to the isoindole nitrogen. scirp.orgresearchgate.net The fragmentation of the isoindole ring itself can also provide characteristic ions. acs.org

Electronic Absorption Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopic Studies

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons to higher energy orbitals. The resulting spectrum provides information about the electronic structure of the molecule, particularly the conjugated π-systems.

Derivatives of this compound are expected to exhibit absorption bands characteristic of the substituted benzene (B151609) ring. These typically arise from π → π* electronic transitions. researchgate.net The exact position of the maximum absorbance (λ_max) and the molar absorptivity (ε) are influenced by the nature and position of substituents on the aromatic ring and the solvent used. researchgate.net Isoindole derivatives often display multiple absorption peaks in the near-ultraviolet region (200-400 nm). acgpubs.org For example, N-phenylphthalimide, a related isoindole derivative, shows absorption maxima that can be analyzed to understand its electronic transitions. nist.gov

X-ray Crystallography for Precise Solid-State Structural Determination

While NMR provides the structure in solution, X-ray crystallography offers an unparalleled, precise picture of the molecule's three-dimensional arrangement in the solid state. mdpi.com This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern to build a complete model of the electron density, and thus the atomic positions.

A crystallographic study of a this compound derivative would provide exact data on:

Bond lengths and angles: Confirming the geometry of the isoindole ring and the carboxamide group.

Conformation: Revealing the planarity of the ring system and the orientation of any substituents.

Intermolecular interactions: Identifying hydrogen bonds (e.g., between amide groups of adjacent molecules) and π-stacking interactions, which govern the crystal packing.

For instance, the co-crystal structure of a related inhibitor with its target protein revealed the precise binding orientation and conformation of the isoindole moiety. nih.gov Such data is critical for understanding molecular interactions and for structure-based drug design.

Table 3: Illustrative Data Obtainable from X-ray Crystallography.
ParameterTypical Information Provided
Crystal Systeme.g., Monoclinic, Orthorhombic
Space Groupe.g., P2₁/c
Unit Cell Dimensions (Å, °)a, b, c, α, β, γ
Bond Lengths (Å)C=O, C-N, C=C (aromatic)
Bond Angles (°)Angles within the fused ring system
Torsion Angles (°)Planarity of the aromatic ring, substituent orientation

Chromatographic Methods for Purity Assessment and Mixture Separation

The rigorous assessment of purity and the effective separation of complex mixtures are paramount in the chemical synthesis and characterization of this compound and its derivatives. Chromatographic techniques are indispensable tools for achieving these objectives, offering a range of methodologies to suit various analytical and preparative needs. High-Performance Liquid Chromatography (HPLC), Thin-Layer Chromatography (TLC), and Gas Chromatography (GC) are the principal methods employed, each with its distinct advantages for the analysis of these isoindolinone compounds.

High-Performance Liquid Chromatography (HPLC)

HPLC stands as a cornerstone technique for the purity determination and separation of this compound derivatives due to its high resolution, sensitivity, and applicability to a wide range of non-volatile and thermally labile compounds. Both normal-phase and reverse-phase HPLC are utilized, with the latter being more common for its compatibility with aqueous-organic mobile phases.

Achiral HPLC for Purity Assessment:

Reverse-phase HPLC is frequently employed to assess the purity of synthesized this compound derivatives and to identify and quantify any impurities. A well-developed HPLC method can separate the main compound from starting materials, by-products, and degradation products.

Table 1: Exemplary Achiral HPLC Conditions for Isoindolinone Derivatives
Stationary PhaseMobile PhaseDetectionApplicationReference
C8 (250 x 4.6 mm, 5 µm)A: Phosphate buffer (pH 3.3) B: Methanol (B129727):Acetonitrile (1:5 v/v) (Gradient elution)UV at 220 nmPurity determination and impurity profiling of Lenalidomide. nih.gov
Newcrom R1Acetonitrile, water, and phosphoric acidUV/MSSeparation of 1H-Isoindole-1,3(2H)-diimine. nih.gov
ReproSil Gold C18 (150 x 2 mm, 3 µm)A: H₂O + 0.1% Formic Acid B: Acetonitrile + 0.1% Formic Acid (Gradient elution)qToF-HRMSSeparation of semi-synthetic isoindolinone isomers. springernature.com

Chiral HPLC for Enantiomeric Separation:

Many derivatives of this compound are chiral, necessitating the use of chiral chromatography to separate enantiomers and determine enantiomeric excess (ee). Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose (B213188) and amylose, are widely used for this purpose. These columns, like Chiralpak® IA, IB, and IC, have demonstrated broad applicability for the separation of a wide range of chiral compounds, including isoindolinone derivatives fagg-afmps.bewisc.edu.

The choice of mobile phase is critical for achieving enantioseparation. In normal-phase mode, mixtures of alkanes (like hexane) and alcohols (such as isopropanol (B130326) or ethanol) are common. The ratio of these solvents is adjusted to optimize the resolution and retention times of the enantiomers. For example, the enantiomers of 3-substituted isoindolinones have been successfully separated using a mobile phase of hexane (B92381) and isopropanol reddit.com.

Table 2: Exemplary Chiral HPLC Conditions for Isoindolinone Derivatives
Chiral Stationary PhaseMobile PhaseDetectionApplicationReference
(S)-tert-leucine and (S)-1-alpha-NEA basedHexane / 2-Propanol or Ethanol (B145695) (1-6% v/v)Not specifiedEnantioseparation of 3-alkyl-isoindolin-1-ones. reddit.com
Chiralpak IA, IB, IC (Polysaccharide-based)Hexane / 2-Propanol (10:1 v/v)UVSeparation of isomeric mixtures. nih.gov
Daicel Chiralpak AD (Amylose-based)Hexane-isopropanol (7:3 v/v)UV at 275 nmMeasurement of enantiomeric excess of 3-substituted isoindolinones. nih.gov

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography is a rapid, simple, and cost-effective technique primarily used for monitoring the progress of chemical reactions and for the preliminary screening of solvent systems for column chromatography. For the synthesis of this compound derivatives, TLC can quickly indicate the consumption of starting materials and the formation of the desired product lcms.czualberta.ca.

The separation on a TLC plate is based on the differential partitioning of the components of a mixture between the stationary phase (typically silica (B1680970) gel or alumina) and the mobile phase (an organic solvent or a mixture of solvents). The retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter in TLC. An ideal Rf value for good separation is typically between 0.3 and 0.7 sigmaaldrich.com.

The polarity of the eluent is a critical factor. For isoindolinone derivatives, which are often moderately polar, a mixture of a nonpolar solvent (e.g., hexane or toluene) and a more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane) is commonly used. For more polar derivatives, a small amount of a highly polar solvent like methanol may be added to the mobile phase. The progress of reactions can be monitored by spotting the reaction mixture alongside the starting materials on a TLC plate and observing the appearance of a new spot corresponding to the product researchgate.net.

Table 3: Common TLC Solvent Systems for Isoindolinone and Related Compounds
Solvent System (v/v)ApplicationReference
Hexane / Ethyl Acetate (e.g., 7:3, 1:1)General purpose for moderately polar compounds. researchgate.net
Dichloromethane / Methanol (e.g., 9:1)For more polar compounds. researchgate.net
Toluene / Dioxane / Acetic Acid (95:25:4)For acidic compounds. reddit.com
Ethyl acetate / Absolute ethanol / Distilled water (70:35:30)For polar plant constituents. ualberta.ca

Gas Chromatography (GC)

Gas Chromatography is a powerful technique for the separation and analysis of volatile and thermally stable compounds. For this compound and its derivatives, which may have limited volatility due to their polarity and molecular weight, derivatization is often a necessary step to enhance their volatility and thermal stability for GC analysis researchgate.net.

Derivatization involves a chemical reaction to convert the analyte into a more volatile derivative. A common method is silylation, where active hydrogen atoms in functional groups like amides and carboxylic acids are replaced with a trimethylsilyl (B98337) (TMS) group. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used for this purpose researchgate.net. The resulting TMS derivatives are typically more volatile and less polar, leading to improved chromatographic peak shape and resolution.

GC coupled with a mass spectrometer (GC-MS) is a particularly powerful combination, as it provides not only retention time data for separation but also mass spectra for structural elucidation and confirmation of the identity of the compounds and any impurities. The fragmentation patterns observed in the mass spectra can be invaluable for identifying unknown by-products in a reaction mixture. While direct GC-MS analysis of underivatized isoindolinones can be challenging, the use of appropriate derivatization techniques can make it a viable and informative analytical method.

Theoretical and Computational Chemistry of 2,3 Dihydro 1h Isoindole 4 Carboxamide Systems

Quantum Chemical Calculations and Density Functional Theory (DFT) Applications

DFT has become a cornerstone of quantum chemical calculations for organic molecules, offering a balance between accuracy and computational cost. It is widely used to model the properties of isoindole-based structures. nih.govsemanticscholar.org The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is frequently employed for these systems, often with basis sets like 6-31G** or def2-TZVP. nih.govsemanticscholar.orgresearchgate.net

The first step in most computational studies is geometry optimization, a process that determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. scispace.com For derivatives of 2,3-dihydro-1H-isoindole-4-carboxamide, this involves calculating bond lengths, bond angles, and dihedral angles that define the molecular structure. semanticscholar.org The absence of imaginary frequencies in the subsequent vibrational analysis confirms that the optimized structure is a true energy minimum. nih.gov

Conformational analysis explores the different spatial arrangements (conformers) of a molecule and their relative energies. For the this compound scaffold, this is particularly important for understanding the orientation of the carboxamide group relative to the isoindole ring system. Studies on related isoindole structures have successfully correlated computationally optimized geometries with data from X-ray crystallography, showing good agreement between theoretical and experimental results. nih.govresearchgate.net

Table 1: Representative Optimized Geometrical Parameters for an Isoindoline-1,3-dione Derivative (Calculated at the PBE0-D3BJ/def2-TZVP Level) This table presents data for a related compound to illustrate typical computational outputs.

ParameterBond Length (Å)ParameterBond Angle (°)
N8-C211.460H19-C1-C2119.3
N6-C281.396C7-C4-C3129.7
C1-H191.086C6-C5-C4121.6
C3-C41.387C17-C16-C15117.7
C7-N81.414C16-C17-C12118.3
Data derived from studies on (R)-2-(2-(1,3-dioxoisoindolin-2-yl)propanamido)benzoic acid methyl ester. nih.gov

Frontier Molecular Orbitals (HOMO-LUMO) Frontier Molecular Orbital (FMO) theory is crucial for understanding the electronic and optical properties of a molecule. nih.gov The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. nih.gov The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of chemical reactivity and kinetic stability. A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. nih.govmaterialsciencejournal.org In isoindole derivatives, DFT calculations show that the HOMO is often localized over the aromatic ring, while the LUMO may be distributed across the heterocyclic portion. nih.gov

Table 2: Representative FMO Properties for an Isoindoline (B1297411) Derivative This table presents typical data for a related compound to illustrate computational outputs.

ParameterEnergy (eV)
EHOMO-7.06
ELUMO-2.54
Energy Gap (ΔE)4.52
Ionization Potential7.06
Electron Affinity2.54
Hardness (η)2.26
Softness (S)0.45
Data derived from theoretical studies on related heterocyclic systems. materialsciencejournal.orgresearchgate.net

Molecular Electrostatic Potential (MEP) MEP maps are valuable tools for visualizing the charge distribution on a molecule's surface. nih.gov These maps illustrate the net electrostatic effect of the total charge distribution, helping to identify regions prone to electrophilic or nucleophilic attack. nih.gov In an MEP map, regions of negative electrostatic potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and are targets for nucleophiles. nih.govresearchgate.net For molecules like this compound, the oxygen atom of the carbonyl group would be expected to show a region of high negative potential. nih.gov

Natural Bond Orbital (NBO) Analysis NBO analysis provides detailed information about intramolecular bonding and interactions. researchgate.net It is used to investigate charge transfer between filled donor and empty acceptor orbitals, which reveals the stabilizing effects of hyperconjugation and intramolecular charge transfer (ICT). nih.gov This analysis can quantify the delocalization of electron density and the strength of specific orbital interactions within the molecule.

DFT calculations are a powerful tool for predicting and interpreting spectroscopic data. By simulating spectra, researchers can confirm experimental findings, assign signals, and understand the structural basis for the observed spectroscopic properties. mdpi.com

Infrared (IR) Spectroscopy Theoretical vibrational frequencies can be calculated using DFT. These calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and incomplete treatment of electron correlation. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental data. semanticscholar.orgresearchgate.net This allows for the precise assignment of characteristic vibrational bands, such as the C=O and N-H stretching frequencies in the this compound structure. semanticscholar.orgacs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy The Gauge-Independent Atomic Orbital (GIAO) method is commonly used within DFT to calculate nuclear magnetic shieldings, which are then converted into chemical shifts (δ). ruc.dk These theoretical 1H and 13C NMR spectra are invaluable for assigning experimental signals and confirming the proposed structure of synthesized compounds. mdpi.comresearchgate.net Good correlation between calculated and experimental chemical shifts has been demonstrated for a variety of isoindole derivatives. researchgate.nettandfonline.com

Table 3: Representative Comparison of Calculated and Experimental 1H NMR Chemical Shifts (ppm) for an Isoindole Derivative This table presents data for a related compound to illustrate typical computational outputs.

ProtonCalculated (DFT/B3LYP)Experimental
Ar-H7.958.10
Ar-H7.787.90
Ar-H7.317.40
Data derived from studies on 2-(4-Fluorophenyl)isoindoline-1,3-dione. nih.gov

UV-Visible (UV-Vis) Spectroscopy Electronic transitions and UV-Vis absorption spectra can be simulated using Time-Dependent DFT (TD-DFT). mdpi.com This method calculates the vertical excitation energies and oscillator strengths, which correspond to the absorption maxima (λmax) and intensities in the experimental spectrum. materialsciencejournal.org These calculations help explain the electronic transitions responsible for the observed absorption bands.

From the vibrational frequencies obtained through DFT calculations, it is possible to compute various thermochemical and thermodynamic properties. researchgate.net Standard thermodynamic functions such as enthalpy (H), entropy (S), and Gibbs free energy (G) can be determined at a given temperature and pressure. semanticscholar.org This information is useful for understanding the stability of the molecule and predicting the thermodynamics of reactions in which it might participate.

Table 4: Representative Calculated Thermodynamic Properties This table presents typical data for a related compound to illustrate computational outputs.

PropertyValue
Zero-point vibrational energy205.4 kcal/mol
Enthalpy (H)218.7 kcal/mol
Gibbs Free Energy (G)165.2 kcal/mol
Entropy (S)115.3 cal/mol·K
Data derived from theoretical studies on related heterocyclic systems. researchgate.net

Molecular Modeling and Molecular Dynamics (MD) Simulations

While quantum chemical calculations typically focus on static, single-molecule systems, molecular modeling and MD simulations are used to explore the dynamic behavior of molecules over time, often in a simulated biological environment. mdpi.com

Molecular Dynamics (MD) simulations model the motions of atoms and molecules by solving Newton's equations of motion. mdpi.com These simulations, which often use force fields like AMBER or OPLS, can provide a detailed picture of the conformational flexibility of this compound derivatives. mdpi.com MD studies can reveal how the molecule samples different conformations in solution, the timescales of these motions, and the influence of the solvent. researchgate.net This is particularly relevant when studying how these molecules interact with biological targets, as the simulations can show how a ligand adapts its conformation to fit into a binding site and the stability of the resulting complex over time. mdpi.com

Molecular Docking Studies for Elucidating Ligand-Target Interaction Hypotheses

Molecular docking has emerged as a powerful computational tool to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound and its derivatives, docking studies have been instrumental in hypothesizing their interaction with various biological targets, particularly enzymes implicated in cancer and neurodegenerative diseases. These in silico analyses provide critical insights into the binding modes, energetics, and key molecular interactions that govern the ligand-receptor recognition process.

A significant body of research has focused on the interaction of isoindolinone-based compounds with Poly(ADP-ribose) polymerase-1 (PARP-1), a key enzyme in DNA repair and a prominent target in oncology. nih.gov For instance, the discovery of potent PARP-1 inhibitors, such as NMS-P118, which contains the this compound core, was significantly guided by molecular modeling. nih.gov Cocrystal structures of derivatives with the PARP-1 catalytic domain have elucidated the binding orientation and key interactions. nih.gov

These studies consistently reveal that the isoindolinone-4-carboxamide scaffold acts as a nicotinamide (B372718) mimic, occupying the NAD+ binding pocket of the enzyme. The primary amide of the carboxamide group is crucial for forming a network of hydrogen bonds with key residues in the active site, such as Glycine and Serine. mdpi.com Furthermore, the planar isoindolinone ring system often engages in π-stacking interactions with Tyrosine residues, further anchoring the ligand in the binding site. mdpi.com An intramolecular hydrogen bond between the lactam oxygen and the amide proton of the carboxamide group helps to lock the molecule in a conformation favorable for binding.

The table below summarizes the key hypothetical interactions between this compound derivatives and the PARP-1 active site, as inferred from various molecular docking and crystallographic studies of analogous compounds.

Interacting Ligand MoietyTarget Amino Acid Residue(s)Type of InteractionSignificance in Binding
Carboxamide (-CONH2)Gly863, Ser904Hydrogen BondingAnchors the ligand in the nicotinamide-binding pocket.
Isoindolinone RingTyr907, Tyr889π-π StackingStabilizes the ligand within the active site.
Lactam Carbonyl (-C=O)Amide N-H (intramolecular)Hydrogen BondingPre-organizes the ligand into a bioactive conformation.
Substituents on Isoindole NVarious residues at the solvent-exposed regionvan der Waals, Hydrophobic interactionsModulates potency and selectivity.

Beyond PARP, derivatives of the 1H-isoindole-1,3(2H)-dione scaffold have been investigated as inhibitors of other enzymes like cyclooxygenases (COX) and cholinesterases through molecular docking. nih.govmdpi.com In these studies, the isoindole core often serves as a hydrophobic anchor, while various substituents are explored to achieve specific interactions with the respective enzyme's active site. For example, in docking studies with COX enzymes, the isoindole moiety can occupy hydrophobic pockets, while attached arylpiperazine groups can form additional interactions. nih.gov Similarly, in studies with acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), the isoindole-1,3-dione fragment has been shown to penetrate deep into the enzyme's active gorge. mdpi.com

These molecular docking studies, by providing a structural basis for ligand-target interactions, are invaluable for the rational design and optimization of novel therapeutic agents based on the this compound scaffold.

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) studies are theoretical models that aim to establish a mathematical correlation between the chemical structure of a series of compounds and their physicochemical properties. frontiersin.org These models rely on the calculation of molecular descriptors, which are numerical representations of the chemical information encoded within a molecular structure.

Development of Predictive Models for Intrinsic Chemical Properties based on Molecular Descriptors

For a class of compounds like this compound systems, QSPR models can be developed to predict a wide range of intrinsic chemical properties. These properties are crucial in drug discovery and development as they influence a molecule's behavior in biological systems. The development of a predictive QSPR model typically involves the following steps:

Dataset Curation: A dataset of molecules with the this compound core and experimentally determined values for a specific property (e.g., solubility, melting point, lipophilicity) is compiled.

Descriptor Calculation: A large number of molecular descriptors are calculated for each molecule in the dataset.

Model Building: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to build a mathematical equation that relates a subset of the calculated descriptors to the property of interest. researchgate.net

Model Validation: The predictive power of the model is rigorously assessed using both internal and external validation techniques to ensure its robustness and generalizability. researchgate.net

The general form of a QSPR equation can be represented as: Property = f(Descriptor 1, Descriptor 2, ..., Descriptor n)

Where the property is the physicochemical characteristic being modeled, and the descriptors are the selected structural parameters. For example, a hypothetical QSPR model for predicting the aqueous solubility (LogS) of this compound derivatives might take the form of a linear equation: LogS = c0 + c1(Descriptor A) + c2(Descriptor B) + c3(Descriptor C)

Here, c0, c1, c2, and c3 are regression coefficients determined from the statistical analysis, and Descriptors A, B, and C could represent different aspects of the molecular structure, such as size, polarity, and hydrogen bonding capacity.

Analysis of Physico-chemical, Topological, and Electronic Descriptors in QSPR Models

The selection of appropriate molecular descriptors is a critical step in the development of a meaningful and predictive QSPR model. nih.gov These descriptors can be broadly categorized into physicochemical, topological, and electronic types.

Physicochemical Descriptors: These descriptors are related to the bulk properties of a molecule and often require experimental measurement or empirical calculation. frontiersin.org For this compound systems, important physicochemical descriptors would include:

LogP (Octanol-Water Partition Coefficient): A measure of lipophilicity, which influences membrane permeability and binding to hydrophobic pockets of proteins.

Molar Refractivity (MR): Related to the volume of the molecule and its polarizability.

Polar Surface Area (PSA): The sum of the van der Waals surface areas of polar atoms (oxygens, nitrogens, and attached hydrogens), which is a good predictor of drug transport properties.

Topological Descriptors: These are 2D descriptors derived from the graph representation of a molecule, where atoms are vertices and bonds are edges. frontiersin.org They encode information about molecular size, shape, branching, and connectivity. researchgate.net Examples relevant to the isoindole scaffold include:

Wiener Index (W): The sum of the distances between all pairs of non-hydrogen atoms in the molecular graph.

Molecular Connectivity Indices (χ): A family of indices that describe the degree of branching in a molecule.

Kappa Shape Indices (κ): Quantify different aspects of molecular shape.

Electronic Descriptors: These descriptors are derived from quantum chemical calculations and describe the electronic properties of a molecule. nih.gov They are crucial for understanding reactivity and intermolecular interactions. For this compound, key electronic descriptors would be:

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) Energies: Related to the molecule's ability to donate and accept electrons, respectively.

Atomic Partial Charges: Describe the distribution of electrons within the molecule and are important for electrostatic interactions.

The following table provides examples of descriptors from each class that would be relevant for building QSPR models for this compound and its derivatives.

Descriptor ClassDescriptor NameDescriptionPotential Influence on Properties
Physicochemical LogPOctanol-water partition coefficientLipophilicity, membrane permeability, protein binding.
Molar Refractivity (MR)Molar volume and polarizabilityBinding interactions, steric effects.
Polar Surface Area (PSA)Surface area of polar atomsSolubility, cell penetration, bioavailability.
Topological Wiener Index (W)Sum of all shortest path distances between non-H atomsMolecular size and compactness.
Kier & Hall Connectivity Indices (χ)Branching and complexity of the molecular skeletonShape-dependent properties, steric hindrance.
Kappa Shape Indices (κ)Molecular shape attributesReceptor fit and specificity.
Electronic HOMO EnergyEnergy of the highest occupied molecular orbitalElectron-donating ability, reactivity.
LUMO EnergyEnergy of the lowest unoccupied molecular orbitalElectron-accepting ability, reactivity.
Dipole MomentMeasure of charge separation in the moleculePolarity, solubility, electrostatic interactions.

By systematically analyzing the contribution of these different descriptor types, QSPR models can provide valuable insights into the structure-property relationships of this compound systems, thereby guiding the design of new molecules with desired intrinsic properties.

Organic Reaction Mechanisms in the Context of 2,3 Dihydro 1h Isoindole 4 Carboxamide Chemistry

Mechanistic Pathways of Ring Formation and Annulation Reactions

The construction of the isoindoline (B1297411) core, the foundational structure of 2,3-dihydro-1H-isoindole-4-carboxamide, can be achieved through a variety of elegant ring-forming reactions, particularly annulations. These methods provide access to the bicyclic system through different bond-forming strategies.

One prominent strategy is the [4+1] annulation . For instance, the reaction between benzamides and alkenes, catalyzed by rhodium, can yield isoindolinones through an enantioselective [4+1] annulation. organic-chemistry.org A detailed mechanistic study of a related atroposelective [4+1] annulation to form isoindolinones involves the reaction of ketoaldehydes with 1H-indol-1-amines. nih.gov The proposed pathway begins with a condensation reaction to form an E-imine intermediate. This is followed by a nucleophilic addition-driven, chiral phosphoric acid (CPA)-catalyzed enantioselective cyclization, which ultimately leads to the isoindolinone product after isomerization. nih.gov

[3+2] cycloaddition reactions also offer a powerful route. A metal-free approach involves the reaction of N-acyl dehydroamino esters with arynes, which proceeds via a formal [3+2] cycloaddition to produce the indoline (B122111) framework. caltech.edu This methodology is significant as it provides direct access to the core heterocycle from readily available starting materials. caltech.edu

Other cyclization strategies include carbonylative cyclization . The synthesis of isoindole-1,3-diones, which are structurally related to the target scaffold, can be accomplished via a palladium-catalyzed aminocarbonylation of o-halobenzoates. nih.gov The proposed catalytic cycle for this transformation is initiated by the oxidative addition of the aryl halide to a Pd(0) complex. This is followed by the insertion of carbon monoxide (CO) to form an acylpalladium(II) intermediate. This complex then reacts with a primary amine to yield an o-amidocarboxylate species. The final ring-closure occurs through a base-catalyzed intramolecular nucleophilic attack of the amide nitrogen onto the ester carbonyl, eliminating an alkoxy group to form the isoindole-1,3-dione product. nih.gov

Furthermore, transition metals like cobalt can catalyze ring formation through C-H activation . A proposed mechanism for a Co(III)-catalyzed reaction involves an initial C-H activation step, followed by migratory insertion of a double bond to form a key intermediate that cyclizes to the final product. chim.it Similarly, iridium-catalyzed oxidative annulation of benzamides with cyclopropanols serves as another pathway to isoindolin-1-ones. organic-chemistry.org

The table below summarizes key annulation strategies for forming the isoindoline/isoindolinone scaffold.

Table 1: Mechanistic Summary of Annulation Reactions for Isoindoline/Isoindolinone Synthesis
Annulation Type Key Reactants Catalyst/Reagent Mechanistic Highlights
[4+1] Annulation Ketoaldehydes, 1H-indol-1-amines Chiral Phosphoric Acid (CPA) Condensation to imine, nucleophilic cyclization, isomerization. nih.gov
[3+2] Cycloaddition N-acyl dehydroamino esters, Arynes Fluoride source (e.g., TBAT) Metal-free formal cycloaddition. caltech.edu
Carbonylative Cyclization o-Halobenzoates, Primary amines, CO Palladium(0) complex Oxidative addition, CO insertion, aminolysis, base-catalyzed cyclization. nih.gov
C-H Activation/Annulation Aldonitrones with 2-bromoarylmethyl group Co(III) or Pd(0) complexes Metal-catalyzed C-H activation followed by intramolecular cyclization. chim.it

Detailed Mechanisms of Nucleophilic Substitution and Addition Reactions

The this compound molecule possesses several sites susceptible to nucleophilic attack. These include the carbonyl carbon of the carboxamide group and the aromatic ring, which can undergo substitution under specific conditions.

Nucleophilic Addition Reactions: Nucleophilic addition is a fundamental reaction type for this scaffold, primarily targeting electrophilic double bonds. wikipedia.org The carbonyl carbon of the 4-carboxamide group is an electrophilic center due to the polarity of the C=O bond, making it a primary target for nucleophiles. wikipedia.org This reaction, also known as a 1,2-nucleophilic addition, involves the breaking of the C=O π-bond and the formation of a new single bond with the nucleophile. wikipedia.org

In the broader context of the isoindoline ring system, nucleophilic additions can occur on related, more reactive intermediates like indolynes. nih.gov While not a direct reaction of the stable isoindoline, the principles are informative. The regioselectivity of nucleophilic addition to unsymmetrical indolynes is controlled by distortion energies; the attack is favored at the carbon atom that requires the least geometric and energetic change to reach the transition state. nih.gov For isoquinolines, a related aromatic heterocycle, nucleophiles preferentially add to carbon 1. quimicaorganica.org This suggests that under conditions that activate the isoindoline aromatic ring, specific sites may become susceptible to nucleophilic attack.

Nucleophilic Substitution Reactions: Nucleophilic aromatic substitution (SNAr) on the benzene (B151609) ring of the isoindoline scaffold is generally challenging but can be facilitated by the presence of strong electron-withdrawing groups or through the formation of aryne intermediates. Reactions on the indole (B1671886) nucleus, for example, can proceed via the addition of organolithium nucleophiles to activated substrates like 3-nitro-1-(phenylsulfonyl)indole to yield 2-substituted products. semanticscholar.org

Reactivity of the Carboxamide Group: The carboxamide group itself can participate in reactions. The lactam bridge in related isoindolinone structures is known to be susceptible to hydrolysis under acidic or alkaline conditions. researchgate.net The amide can also be acylated at the nitrogen atom, a reaction that proceeds via nucleophilic attack of the nitrogen on an acylating agent. mdpi.com

A notable reaction pathway involves the tandem aldol (B89426)/cyclization of active methylene (B1212753) compounds with 2-cyanobenzaldehyde, which provides a route to 3-substituted isoindolinones. researchgate.net This cascade is initiated by the nucleophilic addition of the deprotonated active methylene compound to the aldehyde, followed by an intramolecular cyclization where the nitrogen of the newly formed group attacks the nitrile. researchgate.net

Mechanistic Insights into Oxidation and Reduction Pathways of the Scaffold

The oxidation state of the isoindoline scaffold can be readily modified, allowing for conversion between the saturated isoindoline, the partially unsaturated isoindolinone, and the fully aromatic isoindole.

Reduction Pathways: The reduction of related isoindolinone or phthalimide (B116566) systems is a common method for accessing the 2,3-dihydro-1H-isoindole (isoindoline) core. A powerful reducing agent like lithium aluminum hydride (LiAlH4) can be used for the stepwise reduction of N-alkylated phthalimides to the corresponding isoindoline. mdpi.com Similarly, cyclic imides can be reduced electrochemically to hydroxylactams and further to lactams in a controlled manner. organic-chemistry.org Catalytic hydrogenation, typically employing a palladium on carbon (Pd/C) catalyst and a hydrogen source, is another effective method. This reaction is widely used, for example, to reduce nitro groups appended to the aromatic ring of the scaffold to amino groups. mdpi.com

Oxidation Pathways: The isoindoline scaffold can undergo oxidation to form the aromatic isoindole. This aromatization process involves the loss of two hydrogen atoms from the heterocyclic ring. Certain isoindolinone derivatives have been shown to induce cellular oxidative stress, leading to the generation of reactive oxygen species (ROS) and a decrease in mitochondrial membrane potential. acs.org While a biological process, this highlights the redox-active nature of the scaffold. Synthetic oxidative reactions can also be employed. For instance, an oxidative annulation process mediated by a Rh(II) catalyst and tert-butyl hydroperoxide (TBHP) has been used in the synthesis of related heterocyclic systems, demonstrating that the ring can be formed under oxidative conditions. chim.it

Influence of Intramolecular Hydrogen Bonding and Conformational Effects on Reactivity and Selectivity

The three-dimensional structure of this compound and its derivatives plays a critical role in determining their reactivity and selectivity. Intramolecular forces, particularly hydrogen bonding, can significantly constrain the molecule's conformation.

A key structural feature observed in the closely related 3-oxoisoindoline-4-carboxamide (B1419123) scaffold is the formation of a strong intramolecular hydrogen bond. researchgate.net This bond occurs between the hydrogen atom of the primary amide (at the 4-position) and the carbonyl oxygen of the isoindolinone lactam moiety. This interaction creates a stable, planar, pseudo-seven-membered ring that locks the carboxamide group into an anti conformation relative to the lactam ring. researchgate.net

This conformational locking has profound mechanistic implications:

Pre-organization for Binding: By fixing the geometry of the pharmacophore, the molecule is pre-organized into its biologically active conformation. This minimizes the negative entropic contribution upon binding to a biological target, such as the enzyme poly(ADP-ribose) polymerase (PARP), leading to higher binding affinity. researchgate.net

The conformational rigidity imposed by this hydrogen bond is a critical design element in medicinal chemistry, ensuring that the key interacting groups are correctly oriented for molecular recognition. researchgate.net

Table 2: Impact of Intramolecular Hydrogen Bonding in 3-Oxoisoindoline-4-carboxamides

Interacting Groups Resulting Conformation Mechanistic Consequence Reference
Amide N-H (C4) and Lactam C=O (C3) Planar, pseudo-7-membered ring; anti conformation Locks molecule in its bioactive conformation, reduces entropic penalty for binding. researchgate.net

Elucidation of Catalytic Roles and Reagent Specificity in Reaction Mechanisms

Catalysis is central to the efficient and selective synthesis of the isoindoline scaffold and its derivatives. A wide range of catalysts, from transition metals to simple bases, are employed, each with a specific role in the reaction mechanism.

Transition Metal Catalysis:

Palladium: Palladium catalysts are versatile in forming the isoindoline core. In carbonylative cyclizations, the Pd(0)/Pd(II) cycle facilitates oxidative addition, CO insertion, and C-N bond formation. nih.gov Pd catalysts are also used for intramolecular C-H functionalization to form the heterocyclic ring. chim.it

Copper: Copper(I) catalysts are effective in multi-component reactions and can generate reactive carbene intermediates that lead to C-N bond formation and subsequent cyclization to form the isoindole ring. ua.es

Rhodium and Iridium: These metals are often used in annulation reactions. Rhodium can catalyze [4+1] annulations, while iridium is effective in oxidative annulations involving C-H/C-C bond cleavage and subsequent C-C/C-N bond formation. organic-chemistry.org

Gold: Gold chlorides have been shown to catalyze the hydroamination of alkynes, leading to 5-exo-dig cyclization products that can isomerize to the isoindole structure. ua.es

Base and Organocatalysis: Simple inorganic bases like potassium carbonate (K2CO3) can effectively catalyze tandem aldol/cyclization reactions, providing an economical and environmentally friendly route to substituted isoindolinones. researchgate.net Chiral organocatalysts, such as chiral phosphoric acids (CPAs), play a crucial role in enantioselective ring-forming reactions by controlling the stereochemistry of the product through interactions with intermediates like imines. nih.gov

Reagent and Substrate Specificity: The outcome of a reaction can be highly dependent on the specific reagents and substrates used, a concept known as regiodivergence. For example, the reaction of 2,3-dioxopyrrolidines with 3-alkylidene oxindoles can be directed to form either [3+3] or [4+2] annulation products based on the substrate structure and reaction conditions. nih.gov The [3+3] pathway involves a vinylogous Michael addition followed by an intramolecular aldol cyclization, whereas the [4+2] pathway proceeds through a vinylogous Michael addition and a subsequent intramolecular oxa-Michael cyclization. nih.gov This demonstrates how subtle changes in reagents can completely alter the mechanistic pathway and the resulting heterocyclic framework.

Table 3: Role of Catalysts in Isoindoline/Isoindolinone Synthesis

Catalyst Type Example Catalyst Reaction Type Mechanistic Role
Palladium Pd(PPh3)4 Carbonylative Cyclization Facilitates oxidative addition, CO insertion, and C-N coupling. nih.gov
Copper Cu(MeCN)4PF6 Sequential C-N formation/Hydroamination Generates a Cu(I) carbene intermediate for reaction with an amine. ua.es
Rhodium Rh(I) complexes [4+1] Annulation Catalyzes the enantioselective cycloaddition of benzamides and alkenes. organic-chemistry.org
Organocatalyst Chiral Phosphoric Acid (CPA) Enantioselective Cyclization Controls stereochemistry through hydrogen bonding with the imine intermediate. nih.gov
Base Catalyst K2CO3 Tandem Aldol/Cyclization Promotes deprotonation of active methylene compounds to initiate the cascade. researchgate.net

Future Research Directions and Advanced Applications in 2,3 Dihydro 1h Isoindole 4 Carboxamide Chemistry

Development of Novel and Efficient Synthetic Routes for the Scaffold and its Complex Derivatives

The synthesis of the 2,3-dihydro-1H-isoindole (also known as isoindoline) core and its derivatives is a long-standing area of focus, with a continuous drive towards more efficient, sustainable, and versatile methods. scispace.comresearchgate.net While numerous approaches exist, including the reduction of phthalimides and various cyclization strategies, future research is aimed at overcoming existing limitations and expanding the accessible chemical space. scispace.com

A significant research direction is the development of one-pot synthesis methods under mild, metal-free conditions. For instance, an efficient one-pot method has been developed for synthesizing novel isoindolinone derivatives from 2-benzoylbenzoic acid using chlorosulfonyl isocyanate and alcohols. nih.gov This approach is advantageous due to its mild reaction conditions and environmentally friendly design. nih.gov Another efficient method involves the reaction of α,α′-dibromo-o-xylene with primary amines in 1,4-dioxane (B91453), using sodium hydroxide (B78521) as a base, which provides excellent yields under ambient conditions. scispace.comresearchgate.net

Modern catalytic systems are also pivotal. Rhodium-catalyzed cascade reactions have been employed for the diastereoselective synthesis of products containing the 1H-isoindole motif, enabling a significant increase in molecular complexity through the trifunctionalization of a nitrile moiety. acs.org Similarly, transition metal-catalyzed methodologies, including C-H activation, cross-coupling, and carbonylation, are being explored to construct the lactam and aromatic rings of isoindolinones. researchgate.net Future work will likely focus on expanding the catalyst portfolio to include more earth-abundant metals and developing asymmetric catalytic systems to access chiral derivatives. wikipedia.org

Table 1: Comparison of Selected Synthetic Strategies for Isoindoline (B1297411) and Isoindolinone Scaffolds

Method Starting Materials Key Reagents/Catalysts Conditions Advantages Reference(s)
One-Pot Isoindolinone Synthesis 2-Benzoylbenzoic acid, Alcohols Chlorosulfonyl isocyanate Mild, Metal-free Sustainable, Efficient nih.gov
N-substituted Isoindoline Synthesis α,α′-Dibromo-o-xylene, Primary amines Sodium hydroxide, 1,4-Dioxane Ambient Excellent yields, Simple scispace.comresearchgate.net
Rhodium-Catalyzed Cascade Rhodium vinylcarbene, Nitrile Rhodium catalyst Catalytic High molecular complexity, Diastereoselective acs.org
Intramolecular Cyclization Pyridinylbenzoic acids Tosyl chloride One-pot Excellent yield, Novel products
aza-Friedel-Crafts Reaction Indolizines, 3-Hydroxyisoindolinones Brønsted acid Catalytic Access to tetrasubstituted stereocenters nih.gov

Exploration of Advanced Functionalization for Materials Science and Supramolecular Chemistry

The unique structural and electronic properties of the isoindoline scaffold make it an attractive candidate for applications beyond pharmaceuticals, particularly in materials science and supramolecular chemistry. The functionalization of the core structure is key to tuning its properties for specific applications.

In materials science, isoindole derivatives have been investigated as potential materials for Organic Light-Emitting Diodes (OLEDs). researchgate.net Future research will likely explore the synthesis of conjugated polymers and small molecules incorporating the 2,3-dihydro-1H-isoindole-4-carboxamide moiety. By introducing various electronically active substituents, it may be possible to modulate the HOMO/LUMO energy levels, leading to new materials for organic electronics, sensors, and photochromic devices. researchgate.net

In supramolecular chemistry, the carboxamide group and the heterocyclic nitrogen atom provide sites for hydrogen bonding and metal coordination, respectively. These features can be exploited to construct complex, self-assembled architectures like macrocycles, catenanes, and rotaxanes. chemrxiv.org For example, macrocycles containing bis(1,2,3-triazolyl)pyridine (btp) and isophthalamide (B1672271) functionalities have been shown to bind strongly to anions and form complex "chain of dimers" structures upon coordination with palladium(II). chemrxiv.org Future work could involve designing this compound-based macrocycles for selective ion recognition, molecular encapsulation, and the development of responsive supramolecular polymers.

Deepening Theoretical Understanding through the Application of Advanced Computational Techniques

Advanced computational techniques are becoming indispensable tools for accelerating research into this compound and its analogs. Density Functional Theory (DFT) calculations and other in silico methods are crucial for understanding reaction mechanisms, predicting molecular properties, and guiding rational design. acs.orgacs.org

DFT calculations have been successfully used to elucidate complex reaction pathways, such as in the intramolecular cyclization of pyridinylbenzoic acids to form isoindolones, and to assign the correct structure of regioisomers formed in rhodium-catalyzed reactions. acs.org This predictive power allows for the optimization of reaction conditions and the targeted synthesis of desired products.

In the context of drug discovery, molecular docking and other computational approaches are used to predict the binding modes and affinities of isoindoline derivatives with biological targets. researchgate.netmdpi.comnih.gov For instance, the discovery of 2-[1-(4,4-Difluorocyclohexyl)piperidin-4-yl]-6-fluoro-3-oxo-2,3-dihydro-1H-isoindole-4-carboxamide (NMS-P118) as a potent and selective PARP-1 inhibitor was aided by computational studies. nih.govdocumentsdelivered.com Cocrystal structures with PARP-1 and PARP-2 proteins helped rationalize the observed selectivity, providing a structural basis for further optimization. nih.govresearchgate.net Future research will increasingly rely on these methods to perform large-scale virtual screening, predict ADME (absorption, distribution, metabolism, and excretion) properties, and design molecules with enhanced potency and selectivity. mdpi.com

Table 2: Applications of Computational Techniques in Isoindole Chemistry

Computational Technique Application Example Reference(s)
Density Functional Theory (DFT) Elucidating reaction mechanisms Investigating the intramolecular cyclization to form pyrido-[2,1-a]isoindolones.
Density Functional Theory (DFT) Assigning regioisomer structures Verifying the major isomer in a rhodium-catalyzed cascade synthesis. acs.org
Molecular Docking Predicting protein-ligand interactions Studying the binding of novel derivatives to cyclooxygenase (COX) enzymes. mdpi.com
Molecular Docking / X-ray Crystallography Rationalizing enzyme selectivity Explaining the high selectivity of NMS-P118 for PARP-1 over PARP-2. nih.govresearchgate.net
In Silico ADME Prediction Predicting pharmacokinetic profiles Examining absorption, distribution, metabolism, and excretion properties of new derivatives. mdpi.com

Elucidating Complex Structure-Property Relationships for Rational Chemical Design and Optimization

A deep understanding of structure-property relationships (SPR) and structure-activity relationships (SAR) is fundamental to the rational design of new molecules based on the this compound scaffold. This involves systematically modifying the structure and correlating these changes with physicochemical properties and biological activity. upenn.edu

In the development of PARP inhibitors, extensive SAR studies on the 3-oxoisoindoline-4-carboxamide (B1419123) core have been crucial. researchgate.net It was discovered that a seven-membered intramolecular hydrogen bond between the amide proton and the lactam carbonyl oxygen locks the pharmacophore into a planar, biologically active conformation. researchgate.net This pre-organization minimizes the entropic penalty upon binding to the target protein. Further modifications, such as the introduction of a 6-fluoro substituent and a 1-(4,4-difluorocyclohexyl)piperidin-4-yl group at the lactam nitrogen, led to the highly potent and selective PARP-1 inhibitor NMS-P118. nih.govresearchgate.net

Future research will continue to build on these principles. The systematic replacement of the carboxamide with various isosteres could be explored to fine-tune properties like solubility, membrane permeability, and metabolic stability while maintaining the key interactions required for biological activity. upenn.edu Elucidating these complex relationships will enable the more efficient optimization of lead compounds, not only for anticancer applications but also for other therapeutic areas where isoindoline derivatives have shown promise. nih.govrsc.org The integration of computational predictions with empirical synthetic exploration will be key to accelerating the discovery of next-generation compounds with tailored properties.

Q & A

Q. What are the common synthetic routes for preparing 2,3-dihydro-1H-isoindole-4-carboxamide derivatives in academic laboratories?

The synthesis typically involves condensation reactions of isoindoline precursors with carboxylic acid derivatives. For example, isoindoline can react with phthalic anhydride under reflux conditions, followed by hydrolysis and treatment with hydrochloric acid to yield hydrochloride salts. Ethanol or water is often used as a solvent, with heating to optimize yields . Advanced intermediates may require regioselective functionalization using protecting groups or catalysts to avoid side reactions.

Q. How can researchers characterize the purity and structural integrity of this compound analogs?

Key techniques include:

  • High-resolution mass spectrometry (HRMS) for molecular weight confirmation.
  • Nuclear magnetic resonance (NMR) (¹H, ¹³C, DEPT) to verify substituent positions and stereochemistry.
  • X-ray crystallography (e.g., using SHELX programs for refinement) to resolve crystal packing and hydrogen-bonding networks .
  • HPLC with UV/Vis detection to assess purity, especially for hydrochloride salts prone to hygroscopicity .

Q. What are the typical reaction pathways for modifying the isoindole core of this compound?

The isoindole scaffold undergoes:

  • Oxidation : Using KMnO₄ or H₂O₂ to introduce ketone or carboxylic acid groups.
  • Reduction : Employing NaBH₄ or LiAlH₄ to generate saturated rings or amine derivatives.
  • Nucleophilic substitution : Halogenation at the 4-position enables cross-coupling reactions (e.g., Suzuki-Miyaura) for diversifying substituents .

Advanced Research Questions

Q. How do structural modifications at the 4-carboxamide position influence biological activity in isoindole derivatives?

Studies on analogs like PARP-1 inhibitors (e.g., NMS-P118) reveal that electron-withdrawing groups (e.g., trifluoromethyl) at the 4-position enhance target binding affinity by stabilizing hydrogen bonds with catalytic residues. Conversely, bulky substituents may reduce solubility, necessitating prodrug strategies . Computational docking (e.g., using AutoDock Vina) paired with enzymatic assays can validate these structure-activity relationships (SAR).

Q. What challenges arise in resolving crystallographic data for isoindole-4-carboxamide derivatives, and how are they addressed?

Challenges include:

  • Disorder in flexible side chains : Mitigated by cryocrystallography (100 K) to reduce thermal motion.
  • Twinned crystals : SHELXD and SHELXE are used for experimental phasing, leveraging high-resolution data (>1.2 Å) .
  • Hydrogen atom positioning : SHELXL’s restraints refine positions using riding models, validated via difference Fourier maps .

Q. How can conflicting reactivity data in isoindole-4-carboxamide functionalization be reconciled?

Discrepancies often stem from solvent polarity or catalyst choice. For example:

  • Aprotic solvents (e.g., DMF) favor SN2 mechanisms in substitution reactions, while protic solvents (e.g., MeOH) may promote elimination.
  • Palladium catalysts (e.g., Pd(OAc)₂) improve regioselectivity in cross-couplings compared to Cu-based systems. Systematic kinetic studies under controlled conditions (e.g., inert atmosphere) are critical .

Q. What strategies are effective in enhancing the metabolic stability of isoindole-4-carboxamide-based drug candidates?

  • Deuterium incorporation at metabolically labile C-H bonds (e.g., benzylic positions) slows oxidative degradation.
  • Cyclopropyl groups adjacent to amide bonds reduce CYP450-mediated hydrolysis.
  • Prodrug approaches (e.g., ester masking of carboxylates) improve oral bioavailability, as seen in preclinical PARP inhibitors .

Methodological Notes

  • Synthesis Optimization : Use Design of Experiments (DoE) to screen reaction parameters (temperature, solvent, stoichiometry) for scalable routes .
  • Data Validation : Cross-reference crystallographic results (SHELX outputs) with DFT-calculated geometries (e.g., Gaussian 16) to confirm conformational preferences .
  • Biological Assays : Pair SPR (surface plasmon resonance) with cellular viability assays (e.g., MTT) to distinguish target engagement from off-target effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.